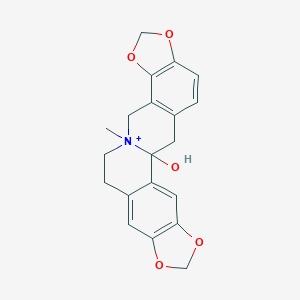
Hydroprotopine
概要
説明
Hydroprotopine is an alkaloid from Hypecoum leptocarpumand . It has been found to suppress growth and induce cytotoxicity in breast cancer cells. The cytotoxicity of this compound may be related to its inhibitory effect on fatty acid synthase expression .
Molecular Structure Analysis
This compound has a molecular weight of 354.38 and a molecular formula of C20H20NO5 . The exact molecular structure is not provided in the search results.
科学的研究の応用
Biomedical Applications of Hydrogels
Hydrogels, including those potentially incorporating hydroprotopine-like substances, are widely used in biomedical fields due to their highly absorbent and flexible properties. They are particularly useful in tissue engineering, cell scaffolding, drug and gene delivery, immunotherapies, and vaccines. Their biocompatibility, tunable rheology, mechanical properties, porosity, and hydrated molecular structure make them excellent for simulating local tissue microenvironments (Li, Ning, Ren, & Liao, 2018).
Iontophoresis Drug Delivery
Iontophoresis, a method for transcorneal drug delivery, is another area where substances like this compound may find application. It involves using electrical protocol to increase drug permeation across the cornea and has shown potential in delivering drugs like ciprofloxacin hydrochloride for treating intraocular infections (Vaka, Sammeta, Day, & Murthy, 2008).
Keratoprosthesis Development
The development of artificial corneas or keratoprosthesis, potentially utilizing this compound analogs, is significant in addressing vision loss due to corneal diseases. This research focuses on creating hydrogel core-and-skirt keratoprosthesis, illustrating the scientific and clinical challenges in the field (Hicks et al., 2000).
Hydrogels in Biosensing
Hydrogels are emerging as vital tools in bioanalytical assays and biosensing. Their role in immobilizing and embedding biomolecules and functioning as responsive materials in wearable devices indicates their versatility in biomedical research applications (Herrmann, Haag, & Schedler, 2021).
Hydrogel-Based Iontophoresis
The use of hydrogel probes in iontophoresis for drug delivery to the eye is a promising application. Hydrogels loaded with drug solutions can be used as probes to eject drugs upon application of low current iontophoresis, indicating potential clinical value in treating posterior segments of the eye (Eljarrat-Binstock, Raiskup, Frucht‐Pery, & Domb, 2004).
Hydrogels in Nanotechnology
Hydrogels are central to research in nanotechnology due to their “intelligence” in biomedical and biological applications. They can be utilized in thin films, scaffolds, or nanoparticles, demonstrating their adaptability in therapeutic applications and as part of sensors and imaging tools (Peppas, Hilt, Khademhosseini, & Langer, 2006).
High-Pressure Applications in Biotechnology
Hydrostatic pressure application in biological systems can alter their characteristics, suggesting that substances like this compound, under varying pressure conditions, may have different properties beneficial in biotechnological processes (Mozhaev, Heremans, Frank, Masson, & Balny, 1994).
Hydrogels in Tissue Engineering
Microengineered hydrogels are increasingly used in tissue engineering, addressing challenges such as vascularization, tissue architecture, and cell seeding. This signifies the potential for this compound or similar substances in enhancing the efficacy of such applications (Khademhosseini & Langer, 2007).
Safety and Hazards
作用機序
Target of Action
Hydroprotopine is an alkaloid derived from Hypecoum leptocarpumand . The primary target of this compound is fatty acid synthase . Fatty acid synthase is an enzyme that plays a crucial role in lipid metabolism, and its overexpression has been associated with certain types of cancer, including breast cancer .
Mode of Action
This compound interacts with its target, fatty acid synthase, by inhibiting its expression . This inhibition leads to a suppression of growth and induction of cytotoxicity in breast cancer cells .
Biochemical Pathways
It is known that the compound’s inhibitory effect on fatty acid synthase expression disrupts lipid metabolism, which is essential for the growth and survival of cancer cells .
Result of Action
The result of this compound’s action is the suppression of growth and induction of cytotoxicity in breast cancer cells . This is likely due to its inhibitory effect on fatty acid synthase expression, disrupting lipid metabolism and thereby affecting the survival of these cells .
生化学分析
Biochemical Properties
Hydroprotopine interacts with various biomolecules, primarily enzymes and proteins, within the cell. It has been found to inhibit the expression of fatty acid synthase , an enzyme crucial for lipid metabolism. This interaction alters the biochemical reactions within the cell, leading to suppressed growth and induced cytotoxicity in certain cancer cells .
Cellular Effects
This compound influences cell function by interacting with key cellular processes. It has been observed to suppress the growth of breast cancer cells and induce cytotoxicity
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with fatty acid synthase, an enzyme involved in lipid metabolism . By inhibiting this enzyme, this compound alters the biochemical environment within the cell, leading to suppressed growth and induced cytotoxicity in breast cancer cells .
Metabolic Pathways
This compound is involved in lipid metabolism through its interaction with fatty acid synthase
特性
IUPAC Name |
13-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NO5/c1-21-5-4-12-6-17-18(25-10-24-17)7-15(12)20(21,22)8-13-2-3-16-19(14(13)9-21)26-11-23-16/h2-3,6-7,22H,4-5,8-11H2,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMZXQWCICMUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC4=C(C=C3C1(CC5=C(C2)C6=C(C=C5)OCO6)O)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NO5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell me about the isolation and identification of Hydroprotopine from Hypecoum leptocarpum?
A1: The research article focuses on isolating bioactive alkaloids from Hypecoum leptocarpum using sophisticated separation techniques like pH-zone-refining counter-current chromatography and semipreparative reversed-phase liquid chromatography []. While the study successfully isolated this compound, it primarily focused on characterizing the new alkaloid, hypecocarpine, and investigating the anticancer activity of another alkaloid, leptopidine. The study confirmed the known structure of this compound using ¹H and ¹³C NMR spectroscopy [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B187362.png)
![7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B187364.png)
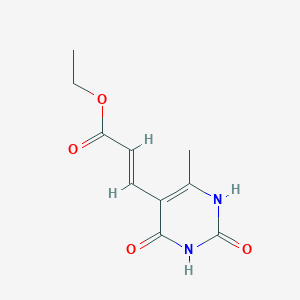
![2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187366.png)

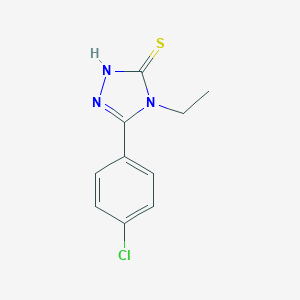

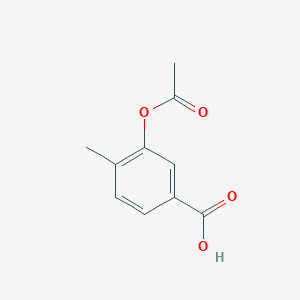
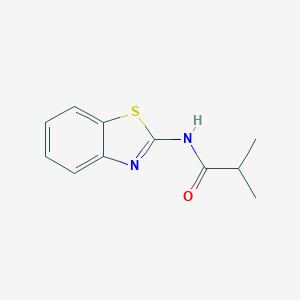


![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)

